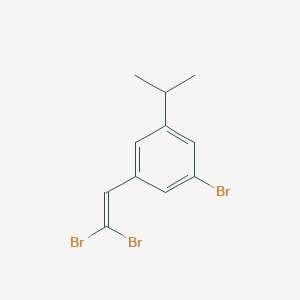

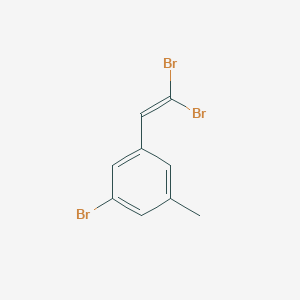

1-Bromo-3-(2,2-dibromovinyl)-5-isopropylbenzene

Overview

Description

The compound “1-Bromo-3-(2,2-dibromovinyl)-5-isopropylbenzene” is an organic compound that contains a benzene ring, which is a cyclic compound with 6 carbon atoms and has alternating double and single bonds. The compound also contains bromine atoms and an isopropyl group attached to the benzene ring.

Synthesis Analysis

The synthesis of such a compound would likely involve the bromination of a precursor compound that already contains the isopropyl group and the vinyl group on the benzene ring. Bromination reactions typically involve the use of a bromine source, such as elemental bromine (Br2), and a catalyst or other conditions to facilitate the reaction.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring at the center, with the isopropyl group and the bromine atoms attached at the positions indicated by the numbers in the name of the compound. The presence of the bromine atoms would make the compound relatively heavy and possibly quite reactive, as bromine is a halogen and can participate in various types of chemical reactions.Chemical Reactions Analysis

As a brominated compound, “1-Bromo-3-(2,2-dibromovinyl)-5-isopropylbenzene” could potentially participate in various types of chemical reactions. For example, it might undergo substitution reactions, where one or more of the bromine atoms are replaced by other atoms or groups of atoms. It could also potentially participate in elimination reactions, where the bromine atoms leave, forming a double or triple bond in their place.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromine atoms and the isopropyl group. For example, the compound is likely to be relatively dense and have a relatively high boiling point due to the weight of the bromine atoms. The isopropyl group could make the compound somewhat less polar and more hydrophobic (water-repelling) than it would be if this group were replaced by a hydrogen atom.Scientific Research Applications

Synthesis and Reaction Studies

Precursor for Electrophilic Cyclization : The compound has been used in the synthesis of 1-(2-organylchalcogenylethynyl)-2-butylselenanylbenzenes, serving as a precursor for electrophilic cyclization to produce benzo[b]selenophenes with various substitutions (Perin et al., 2017).

Applications in Palladium-Catalyzed Tandem Reactions : Its use in palladium-catalyzed tandem reactions of 1-(2,2-dibromovinyl)-2-alkynylbenzene with arylboronic acids has been explored, demonstrating a novel route for synthesizing 1-methyleneindenes under mild conditions (Ye, Yang, & Wu, 2010).

Regioselective Fluorination : This compound has been a subject of study for direct fluorination using wet tetra-n-butylammonium fluoride (TBAF·3H2O), leading to the synthesis of (Z)-1-(2-bromo-1-fluorovinyl)benzenes (Zhao et al., 2016).

Probes for Alzheimer's Disease

- Amyloid Plaque Detection : The compound has been involved in the synthesis of probes for detecting beta-amyloid plaques in Alzheimer's disease, demonstrating strong fluorescent labeling of Abeta plaques in postmortem brain sections (Lee et al., 2001).

Safety And Hazards

As a brominated compound, “1-Bromo-3-(2,2-dibromovinyl)-5-isopropylbenzene” could potentially pose hazards related to its reactivity. Brominated compounds can sometimes be harmful or irritating to the skin, eyes, or respiratory tract. They can also be harmful if swallowed. Proper safety precautions should be taken when handling this compound, including the use of appropriate personal protective equipment and good ventilation.

Future Directions

The potential uses and future directions for a compound like “1-Bromo-3-(2,2-dibromovinyl)-5-isopropylbenzene” would depend on its specific physical and chemical properties, as well as the needs and interests of researchers or industries. For example, it might be of interest in the development of new synthetic methods or materials, or it might be used as a building block in the synthesis of more complex molecules.

Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have access to such information, I would be happy to help interpret it.

properties

IUPAC Name |

1-bromo-3-(2,2-dibromoethenyl)-5-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br3/c1-7(2)9-3-8(5-11(13)14)4-10(12)6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCIVDUCTXKACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)C=C(Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901191667 | |

| Record name | Benzene, 1-bromo-3-(2,2-dibromoethenyl)-5-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901191667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(2,2-dibromovinyl)-5-isopropylbenzene | |

CAS RN |

2227272-84-4 | |

| Record name | Benzene, 1-bromo-3-(2,2-dibromoethenyl)-5-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227272-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-(2,2-dibromoethenyl)-5-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901191667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate](/img/structure/B1384571.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B1384579.png)

![3-amino-1-(2-hydroxyethyl)-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384587.png)